1-Iodo-3-methylsulfanyl-5-nitro-benzene
Description
1-Iodo-3-methylsulfanyl-5-nitro-benzene is a halogenated aromatic compound with the molecular formula C₇H₅INOS. It features three distinct substituents on the benzene ring:
- Iodo (-I) at position 1.
- Methylsulfanyl (-SCH₃) at position 3.
- Nitro (-NO₂) at position 4.
This compound is of interest in organic synthesis due to the interplay of electron-withdrawing (nitro) and electron-donating (methylsulfanyl) groups, which influence its reactivity in electrophilic substitution and cross-coupling reactions. Its molar mass is approximately 294.0 g/mol, calculated based on atomic weights.
Properties
Molecular Formula |
C7H6INO2S |
|---|---|
Molecular Weight |
295.10 g/mol |
IUPAC Name |
1-iodo-3-methylsulfanyl-5-nitrobenzene |
InChI |
InChI=1S/C7H6INO2S/c1-12-7-3-5(8)2-6(4-7)9(10)11/h2-4H,1H3 |
InChI Key |
GPOIOFUIRAQYLO-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=CC(=C1)[N+](=O)[O-])I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Comparison
Compound A : 1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene (CAS: 2366994-47-8)
| Property | 1-Iodo-3-methylsulfanyl-5-nitro-benzene | 1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene |
|---|---|---|
| Molecular Formula | C₇H₅INOS | C₇H₂BrF₃INO₃ |
| Molar Mass (g/mol) | ~294.0 | 411.9 |
| Substituents | 1-I, 3-SCH₃, 5-NO₂ | 1-Br, 2-I, 3-NO₂, 5-O(CF₃) |
| Electronic Effects | Mixed (NO₂: EWG; SCH₃: EDG) | Dominantly EWG (NO₂, OCF₃) |
Key Differences :
- Substituent Positions : The iodo group in the target compound is at position 1, whereas in Compound A, bromine occupies position 1, and iodine is at position 2.
- Functional Groups : Compound A includes a trifluoromethoxy (-OCF₃) group (strongly electron-withdrawing) at position 5, contrasting with the methylsulfanyl (-SCH₃) group (mildly electron-donating) in the target compound.
- Molar Mass : Compound A’s higher molar mass (411.9 vs. 294.0 g/mol) is attributed to bromine and the trifluoromethoxy group.
Impact on Reactivity :
- The nitro group at position 3 in Compound A directs electrophilic attacks to meta positions, while the target compound’s nitro at position 5 may favor para substitution relative to the methylsulfanyl group.
- The trifluoromethoxy group in Compound A enhances lipophilicity and stability against metabolic degradation compared to the methylsulfanyl group .
Comparison with Chlorinated Biphenyl Derivatives
lists chlorinated biphenyls such as 1,3-dichloro-5-(3-chlorophenyl)benzene (CAS: 52663-72-6) and 2,4,5,3',4',5'-hexachlorobiphenyl . While these share halogenated aromatic frameworks, they differ fundamentally from the target compound:
- Structural Divergence : Biphenyl systems lack nitro or methylsulfanyl groups, focusing instead on polychlorinated frameworks.
- Applications: Chlorinated biphenyls are historically linked to industrial applications (e.g., dielectric fluids) but are now recognized as persistent environmental pollutants. In contrast, the target compound’s nitro and sulfur-containing groups suggest utility in fine chemical synthesis.
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